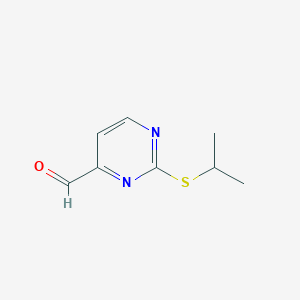

2-Isopropylsulfanyl-pyrimidine-4-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-propan-2-ylsulfanylpyrimidine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2OS/c1-6(2)12-8-9-4-3-7(5-11)10-8/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APCPUTOYVGLCKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=NC=CC(=N1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70695962 | |

| Record name | 2-[(Propan-2-yl)sulfanyl]pyrimidine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70695962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885275-17-2 | |

| Record name | 2-[(Propan-2-yl)sulfanyl]pyrimidine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70695962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Isopropylsulfanyl-pyrimidine-4-carbaldehyde

Foreword: The Strategic Importance of Substituted Pyrimidines

The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug development. Its prevalence in biologically active molecules, including nucleobases, vitamins, and a wide array of therapeutic agents, underscores the critical need for robust and versatile synthetic methodologies to access novel derivatives.[1] 2-Isopropylsulfanyl-pyrimidine-4-carbaldehyde is a key intermediate, offering a reactive aldehyde handle for further molecular elaboration and a lipophilic isopropylsulfanyl group that can modulate physicochemical properties. This guide provides a comprehensive, field-proven pathway for the synthesis of this valuable building block, grounded in established chemical principles and supported by detailed experimental insights.

Retrosynthetic Analysis: A Two-Step Approach to the Target Molecule

A logical retrosynthetic analysis of this compound suggests a two-step synthetic sequence. The primary disconnection is at the C4-aldehyde bond, pointing to a formylation reaction as the final step. The second disconnection targets the C2-sulfur bond, indicating a nucleophilic substitution to introduce the isopropylsulfanyl moiety.

Caption: Retrosynthetic pathway for this compound.

This analysis leads to a robust forward synthesis commencing with the commercially available 2-chloropyrimidine.

Part 1: Synthesis of the Intermediate: 2-Isopropylsulfanylpyrimidine

The initial step involves a nucleophilic aromatic substitution (SNAr) reaction. The electron-deficient nature of the pyrimidine ring facilitates the displacement of the chloro group at the 2-position by a sulfur nucleophile.[2] In this protocol, propane-2-thiol is utilized as the nucleophile in the presence of a suitable base to generate the more nucleophilic thiolate in situ.

Experimental Protocol: Nucleophilic Aromatic Substitution

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity (molar eq.) |

| 2-Chloropyrimidine | 114.53 | 1.0 |

| Propane-2-thiol | 76.16 | 1.2 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 1.5 |

| Anhydrous Acetonitrile (MeCN) | 41.05 | - |

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add 2-chloropyrimidine (1.0 eq.) and anhydrous acetonitrile.

-

Add potassium carbonate (1.5 eq.) to the solution.

-

Cool the mixture to 0 °C using an ice bath.

-

Slowly add propane-2-thiol (1.2 eq.) dropwise to the stirred suspension.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, filter the reaction mixture to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 2-isopropylsulfanylpyrimidine.

Causality and Experimental Insights:

-

Choice of Base: Potassium carbonate is a moderately strong base, sufficient to deprotonate the thiol to the more nucleophilic thiolate without causing unwanted side reactions. Stronger bases like sodium hydride could also be used but require more stringent anhydrous conditions.

-

Solvent Selection: Acetonitrile is an excellent polar aprotic solvent for this type of reaction, effectively dissolving the reactants and facilitating the SNAr mechanism. Dimethylformamide (DMF) is another suitable solvent.[2]

-

Temperature Control: The initial cooling to 0 °C helps to control any exothermicity from the addition of the thiol. The reaction is then allowed to proceed at room temperature for a convenient reaction time.

-

Inert Atmosphere: While not always strictly necessary for this specific reaction, maintaining an inert atmosphere prevents the oxidation of the thiol to disulfides, which can occur in the presence of air and base.

Part 2: Vilsmeier-Haack Formylation of 2-Isopropylsulfanylpyrimidine

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3][4] The reaction employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF).[5] The electron-donating nature of the isopropylsulfanyl group at the 2-position of the pyrimidine ring directs the electrophilic Vilsmeier reagent to the electron-rich 4-position.

Mechanism of the Vilsmeier-Haack Reaction

The reaction proceeds through the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion), which then undergoes an electrophilic aromatic substitution with the pyrimidine ring. Subsequent hydrolysis of the resulting iminium salt affords the final aldehyde.[5]

Caption: Simplified mechanism of the Vilsmeier-Haack formylation.

Experimental Protocol: Vilsmeier-Haack Formylation

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity (molar eq.) |

| 2-Isopropylsulfanylpyrimidine | 154.23 | 1.0 |

| Phosphorus Oxychloride (POCl₃) | 153.33 | 2.0 |

| Anhydrous N,N-Dimethylformamide (DMF) | 73.09 | 3.0 |

| Dichloromethane (DCM) | 84.93 | - |

| Ice | - | - |

| Saturated Sodium Bicarbonate Solution | - | - |

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous DMF (3.0 eq.) and anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (2.0 eq.) dropwise via the dropping funnel, maintaining the temperature below 5 °C. Stir the mixture at this temperature for 30 minutes to pre-form the Vilsmeier reagent.[6]

-

Add a solution of 2-isopropylsulfanylpyrimidine (1.0 eq.) in anhydrous dichloromethane dropwise to the Vilsmeier reagent.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (around 40-50 °C) for 4-8 hours. Monitor the reaction progress by TLC.

-

Once the reaction is complete, cool the mixture to 0 °C and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the product with dichloromethane (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Causality and Experimental Insights:

-

Stoichiometry of Vilsmeier Reagent: An excess of the Vilsmeier reagent is typically used to ensure complete formylation of the substrate.

-

Temperature Management: The formation of the Vilsmeier reagent is exothermic and should be performed at low temperatures to prevent its decomposition. The subsequent formylation reaction often requires heating to proceed at a reasonable rate.[7]

-

Work-up Procedure: The quenching of the reaction with ice and subsequent neutralization is a critical step. The hydrolysis of the intermediate iminium salt to the aldehyde occurs during this aqueous work-up. Careful neutralization is necessary to avoid any potential side reactions.

-

Purification: Column chromatography is generally effective for the purification of the final product, separating it from any unreacted starting material and byproducts.

Characterization of this compound

The structure of the synthesized compound should be confirmed by standard analytical techniques:

-

¹H NMR: Expect to see characteristic signals for the isopropyl group (a doublet for the methyl protons and a septet for the methine proton), aromatic protons on the pyrimidine ring, and a singlet for the aldehyde proton in the downfield region (around 9-10 ppm).

-

¹³C NMR: The spectrum should show distinct signals for the carbons of the isopropyl group, the pyrimidine ring, and a downfield signal for the carbonyl carbon of the aldehyde.

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the mass of the product should be observed.

-

Infrared (IR) Spectroscopy: A strong absorption band in the region of 1680-1700 cm⁻¹ is indicative of the carbonyl stretch of the aldehyde.[8]

Safety Considerations

-

2-Chloropyrimidine: Is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

-

Propane-2-thiol: Is a flammable liquid with a strong, unpleasant odor. All manipulations should be performed in a fume hood.

-

Phosphorus Oxychloride (POCl₃): Is highly corrosive and reacts violently with water. It should be handled with extreme care in a dry environment and under an inert atmosphere. Always add POCl₃ to the solvent, not the other way around.

-

Vilsmeier-Haack Reaction: The reaction can be exothermic, and appropriate cooling should be readily available. The quenching step should be performed slowly and carefully.

Conclusion

This guide outlines a reliable and scalable two-step synthesis of this compound from readily available starting materials. The described protocols, grounded in the principles of nucleophilic aromatic substitution and Vilsmeier-Haack formylation, provide a clear and logical pathway for researchers in the fields of organic synthesis and drug discovery. By understanding the causality behind the experimental choices and adhering to the detailed procedures, scientists can confidently produce this valuable synthetic intermediate for further exploration in their research endeavors.

References

-

Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. MDPI. Available at: [Link]

-

Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Growing Science. Available at: [Link]

-

REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of ChemTech Research. Available at: [Link]

-

Vilsmeier-Haack Reaction. Organic Chemistry Portal. Available at: [Link]

-

Synthesis, Characterization and Biological Activity of Some New Pyrimidine Derivatives. Pandawa Institute Journals. Available at: [Link]

-

Synthesis of Schiff bases of pyridine-4-carbaldehyde and their antioxidant and DNA binding studies. ResearchGate. Available at: [Link]

- Methods of synthesis of pyridine-2-carboxaldehyde thiosemicarbazones. Google Patents.

-

Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar. Available at: [Link]

-

Desulfurization of Thiols for Nucleophilic Substitution. ACS Publications. Available at: [Link]

-

Preparing Vilsmeier reagent? ResearchGate. Available at: [Link]

-

Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. PMC - NIH. Available at: [Link]

-

Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. Available at: [Link]

-

Synthesis, Characterization and Biological Activity Evaluation of Some New Pyrimidine Derivatives by Solid Base Catalyst AL2O3-OBa. Central Asian Journal of Medical and Natural Science. Available at: [Link]

-

Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C. Available at: [Link]

-

Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. PMC - NIH. Available at: [Link]

-

Pyridine moiety bearing pyrimidine-2-thiols: Synthesis, characterization and insilico molecular docking studies in comparison to standard ligand drug. Ashdin Publishing. Available at: [Link]

-

Vilsmeier–Haack reaction. Wikipedia. Available at: [Link]

-

Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. Available at: [Link]

-

An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews. Available at: [Link]

-

Synthesis of 1,4-Disubstituted Pyrazolo[3,4-d]pyrimidines from 4,6-Dichloropyrimidine-5-carboxaldehyde: Insights into Selectivity and Reactivity. ResearchGate. Available at: [Link]

Sources

- 1. wjarr.com [wjarr.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. ijpcbs.com [ijpcbs.com]

- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 5. Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. growingscience.com [growingscience.com]

- 7. openscholar.dut.ac.za [openscholar.dut.ac.za]

- 8. journal.pandawainstitute.com [journal.pandawainstitute.com]

An In-Depth Technical Guide to 2-Isopropylsulfanyl-pyrimidine-4-carbaldehyde: A Theoretical and Applied Perspective

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 2-Isopropylsulfanyl-pyrimidine-4-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. In the absence of extensive empirical data for this specific molecule, this document leverages established principles of chemical reactivity and draws upon the known properties of analogous structures to present a robust theoretical framework. This guide covers predicted physicochemical properties, a plausible synthetic pathway with a detailed experimental protocol, an in-depth analysis of the compound's chemical reactivity, and a discussion of its potential applications in drug discovery and development. The insights provided herein are intended to serve as a foundational resource for researchers seeking to synthesize, characterize, and utilize this promising chemical entity.

Introduction: The Pyrimidine Scaffold in Modern Chemistry

The pyrimidine nucleus is a cornerstone of heterocyclic chemistry, most notably as a fundamental component of the nucleobases uracil, thymine, and cytosine, which constitute the building blocks of nucleic acids.[1] Beyond their biological significance, pyrimidine derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[2][3] This has rendered the pyrimidine scaffold a privileged structure in medicinal chemistry. The strategic functionalization of the pyrimidine ring allows for the fine-tuning of its electronic and steric properties, thereby modulating its interaction with biological targets.

This compound incorporates three key functional groups that dictate its chemical behavior: the pyrimidine ring, a potent hydrogen bond acceptor and π-stacking participant; the electron-donating isopropylsulfanyl group at the 2-position, which influences the ring's nucleophilicity; and the electron-withdrawing and reactive carbaldehyde group at the 4-position. This unique combination of functionalities suggests a versatile chemical intermediate with significant potential for the synthesis of more complex, biologically active molecules.

Predicted Physicochemical Properties

| Property | Predicted Value | Remarks |

| Molecular Formula | C₈H₁₀N₂OS | |

| Molecular Weight | 182.24 g/mol | |

| Appearance | Pale yellow to brown solid or oil | Based on analogous compounds. |

| Melting Point | 50-70 °C | Expected to be a low-melting solid. |

| Boiling Point | > 200 °C (at atmospheric pressure) | High boiling point due to polarity and molecular weight. |

| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, CH₂Cl₂, EtOAc). Limited solubility in water. | The polar pyrimidine and aldehyde groups confer some polarity, while the isopropylsulfanyl and aromatic ring provide nonpolar character. |

| pKa | ~1-2 | The pyrimidine nitrogens are weakly basic due to the electron-withdrawing effect of the aldehyde group. |

Proposed Synthesis of this compound

A plausible synthetic route to this compound can be envisioned starting from commercially available 2-thiouracil. This multi-step synthesis involves the protection of the aldehyde precursor, S-alkylation, and subsequent deprotection.

Experimental Workflow Diagram

Caption: Proposed synthetic pathway for this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2-Thio-pyrimidine-4-carboxylic acid from 2-Thiouracil

-

Rationale: This initial step introduces the required carboxyl group at the 4-position, which will later be converted to the aldehyde. A Vilsmeier-Haack type reaction followed by oxidation is a common method for this transformation.

-

Procedure:

-

To a stirred solution of phosphoryl chloride (POCl₃) in dimethylformamide (DMF) at 0 °C, add 2-thiouracil portion-wise.

-

Allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for several hours until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture and carefully pour it onto crushed ice.

-

The intermediate, 4-chloro-2-thiopyrimidine, can be isolated or used directly.

-

The chloro group is then hydrolyzed and the thio group is oxidized to a sulfonic acid, which can be subsequently reduced and converted to the carboxylic acid. A more direct route may involve formylation followed by oxidation.

-

Step 2: S-Alkylation to form 2-Isopropylsulfanyl-pyrimidine-4-carboxylic acid

-

Rationale: The sulfur atom of the 2-thio group is a soft nucleophile and readily undergoes alkylation with alkyl halides.

-

Procedure:

-

Dissolve 2-thio-pyrimidine-4-carboxylic acid in a suitable solvent such as acetone or DMF.

-

Add a base, such as potassium carbonate (K₂CO₃), to deprotonate the thiol.

-

Add isopropyl iodide dropwise to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating until the reaction is complete.

-

Filter off the inorganic salts and concentrate the filtrate to obtain the crude product, which can be purified by recrystallization or column chromatography.

-

Step 3: Conversion of the Carboxylic Acid to the Aldehyde

-

Rationale: The conversion of a carboxylic acid to an aldehyde can be achieved via several methods, including reduction of an activated carbonyl species (e.g., an acyl chloride or an ester) or through a nitrile intermediate. The latter is often a high-yielding and clean reaction sequence.

-

Procedure:

-

Amide Formation: Convert the carboxylic acid to the corresponding amide by first activating it with thionyl chloride (SOCl₂) to form the acyl chloride, followed by reaction with ammonium hydroxide.

-

Nitrile Formation: Dehydrate the amide to the nitrile using a dehydrating agent such as trifluoroacetic anhydride (TFAA) or phosphorus oxychloride (POCl₃).

-

Reduction to Aldehyde: Reduce the nitrile to the aldehyde using a mild reducing agent like diisobutylaluminium hydride (DIBAL-H) at low temperature (-78 °C) to prevent over-reduction to the alcohol.

-

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is governed by the interplay of its three functional groups.

Reactions of the Pyrimidine Ring

-

Nucleophilic Aromatic Substitution (SNAr): The pyrimidine ring is electron-deficient and susceptible to nucleophilic attack, particularly at positions 4 and 6. The isopropylsulfanyl group at the 2-position is an electron-donating group, which can slightly deactivate the ring towards nucleophilic attack compared to an unsubstituted pyrimidine. However, the powerful electron-withdrawing carbaldehyde group at the 4-position will activate the ring for nucleophilic substitution, especially at the 6-position. The 2-isopropylsulfanyl group itself can act as a leaving group under certain conditions, particularly with strong nucleophiles.[5]

-

Electrophilic Aromatic Substitution: The pyrimidine ring is generally deactivated towards electrophilic aromatic substitution due to the presence of two electronegative nitrogen atoms.[6] The electron-donating isopropylsulfanyl group at the 2-position and the electron-withdrawing carbaldehyde at the 4-position will direct any potential electrophilic attack to the 5-position. However, harsh reaction conditions are typically required for such transformations.[7]

Reactions of the Carbaldehyde Group

The carbaldehyde group is a versatile functional handle for a wide array of chemical transformations.

-

Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid using standard oxidizing agents such as potassium permanganate (KMnO₄), chromic acid (H₂CrO₄), or milder reagents like silver oxide (Ag₂O).

-

Reduction: The aldehyde can be reduced to the corresponding primary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

-

Nucleophilic Addition: The carbonyl carbon is electrophilic and will undergo nucleophilic addition with a variety of nucleophiles, including Grignard reagents, organolithium compounds, and cyanide.

-

Condensation Reactions: The aldehyde will readily undergo condensation reactions with primary amines to form Schiff bases (imines), which are valuable intermediates in organic synthesis.[8] It can also participate in Wittig reactions to form alkenes and aldol-type condensations.

Reaction Scheme: Schiff Base Formation

Caption: General scheme for the formation of a Schiff base from this compound.

Reactions of the Isopropylsulfanyl Group

-

Oxidation: The sulfur atom of the isopropylsulfanyl group can be oxidized to the corresponding sulfoxide and sulfone using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide.[9] These oxidized derivatives are more electron-withdrawing and can further activate the pyrimidine ring for nucleophilic substitution.

-

Desulfurization: The isopropylsulfanyl group can be removed under reductive conditions, for example, using Raney nickel, to yield the corresponding desulfurated pyrimidine.[10]

Potential Applications in Drug Discovery

Given the diverse biological activities of 2-thiopyrimidine derivatives, this compound represents a valuable scaffold for the development of novel therapeutic agents.[2][3]

-

Anticancer Agents: Many 2-mercaptopyrimidine derivatives have shown promising anticancer activity.[11][12] The aldehyde functionality of the title compound can be used to synthesize a library of Schiff bases or other derivatives for screening against various cancer cell lines.

-

Enzyme Inhibitors: The pyrimidine ring can mimic the structure of natural purines and pyrimidines, making it a suitable candidate for the design of enzyme inhibitors, such as kinase inhibitors. The isopropylsulfanyl group can be tailored to fit into specific hydrophobic pockets of an enzyme's active site.

-

Antimicrobial Agents: Pyrimidine derivatives have a long history as antimicrobial agents. The title compound can serve as a starting material for the synthesis of novel antibacterial and antifungal compounds.[2]

Conclusion

This compound, while not extensively characterized in the scientific literature, presents itself as a molecule of significant synthetic utility and potential pharmacological relevance. By understanding the intrinsic reactivity of its constituent functional groups—the versatile pyrimidine core, the reactive aldehyde handle, and the modulating isopropylsulfanyl moiety—researchers can strategically design and synthesize novel compounds for a wide range of applications, particularly in the realm of drug discovery. This technical guide provides a foundational, theory-based framework to stimulate and guide future research into this promising chemical entity.

References

-

U. P. Singh, R. K. Singh, V. K. Singh, A. K. Singh, J. Chem. Soc. C, 1968 , 1125-1128.

-

S. I. Kovalenko, et al., Mol. Divers., 2017 , 21, 255–282.

-

S. I. Kovalenko, et al., Mol. Divers., 2017 , 21, 255–282.

-

Organic Syntheses, 1963 , 43, 67.

-

A. K. Gupta, et al., Bioorg. Med. Chem. Lett., 2008 , 18, 953-956.

-

J. A. Montgomery, K. Hewson, J. Am. Chem. Soc., 1960 , 82, 463-468.

-

M. S. Christodoulou, et al., Molecules, 2015 , 20, 12936-12951.

-

D. J. Brown, in The Pyrimidines, John Wiley & Sons, Inc., 2008 .

-

ChemicalBook, PYRIMIDINE-4-CARBOXALDEHYDE Product Description.

-

S. Sayyahi, et al., Catal. Lett., 2012 , 142, 105-111.

-

V. M. Biju, et al., J. Pharm. Bioallied Sci., 2011 , 3, 254-261.

-

Chemistry LibreTexts, Heterocyclic Amines.

-

Y. Li, et al., Org. Lett., 2021 , 23, 5364–5368.

-

A. R. Ali, et al., Molecules, 2013 , 18, 14199-14211.

-

Wikipedia, Pyridine-4-carbaldehyde.

-

A. K. Gupta, et al., Bioorg. Med. Chem. Lett., 2008 , 18, 953-956.

-

S. S. Honnalli, et al., Res. J. Pharm. Tech., 2020 , 13, 1224-1226.

-

M. M. Youssef, Phosphorus, Sulfur Silicon Relat. Elem., 2003 , 178, 215-225.

-

D. J. Brown, P. W. Ford, J. Chem. Soc. C, 1967 , 568-572.

-

M. A. M. Abdel-Hamed, Int. J. Org. Chem., 2014 , 4, 127-134.

-

CN106518753A, Preparation method for 4-pyridinecarboxaldehyde.

-

AK Lectures, Electrophilic Substitution of Pyrrole and Pyridine.

-

G. M. Gallego, et al., ACS Omega, 2020 , 5, 28867–28876.

-

A. D. Kulkarni, et al., Indian J. Pharm. Sci., 2010 , 72, 373-376.

-

T. G. Ostafin, et al., Dalton Trans., 2015 , 44, 14811-14819.

-

Química Organica.org, Electrophilic substitution on pyridine.

-

S. M. El-Moez, et al., Int. J. Pharm. Sci. Rev. Res., 2015 , 33, 115-121.

-

S. Singh, et al., J. Chem. Pharm. Res., 2017 , 9, 233-241.

-

J. C. Delaney, et al., Nucleic Acids Res., 2012 , 40, 9049-9059.

-

S. Holota, et al., Tetrahedron Lett., 2021 , 75, 153163.

-

Dr. R. K. Singh, Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity.

-

Sigma-Aldrich, 4-Pyridinecarboxaldehyde product page.

-

M. A. R. Al-Murtadha, et al., J. Phys. Org. Chem., 2021 , 34, e4221.

-

American Elements, Pyrimidine-4-carbaldehyde product page.

-

Z. Liu, et al., Nat. Chem., 2021 , 13, 635–642.

-

H. A. R. Hussein, et al., Sci. Rep., 2022 , 12, 2159.

Sources

- 1. Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 4-Pyridinecarboxaldehyde 97 872-85-5 [sigmaaldrich.com]

- 5. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. Pyridine-4-carbaldehyde - Wikipedia [en.wikipedia.org]

- 9. Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)-pyrimidines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 10. sioc.cas.cn [sioc.cas.cn]

- 11. researchgate.net [researchgate.net]

- 12. Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Isopropylsulfanyl-pyrimidine-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of 2-Isopropylsulfanyl-pyrimidine-4-carbaldehyde (CAS Number: 885275-17-2), a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. While specific literature on this compound is emerging, this guide synthesizes available data, proposes synthetic routes based on analogous structures, and explores its potential applications, particularly in the development of novel kinase inhibitors.

Introduction: The Significance of the Pyrimidine Scaffold

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core structure of numerous natural and synthetic bioactive molecules.[1] Its presence in nucleobases like cytosine, thymine, and uracil underscores its fundamental role in biological systems. This prevalence has inspired the development of a vast array of pyrimidine-containing drugs with diverse therapeutic applications, including antiviral, antibacterial, anti-inflammatory, and anticancer agents. The versatility of the pyrimidine scaffold allows for fine-tuning of steric and electronic properties through substitution, enabling the design of potent and selective therapeutic agents.

This compound belongs to this important class of compounds. The presence of a reactive carbaldehyde group at the 4-position and an isopropylsulfanyl moiety at the 2-position makes it a valuable intermediate for the synthesis of more complex molecules. The thioether linkage, in particular, can influence the compound's lipophilicity and metabolic stability, while the aldehyde function serves as a handle for various chemical transformations.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is crucial for its application in research and development. Below is a summary of the available and predicted data for this compound.

| Property | Value | Source |

| CAS Number | 885275-17-2 | |

| Molecular Formula | C8H10N2OS | |

| Molecular Weight | 182.24 g/mol | |

| SMILES | O=CC1=CN=C(SC(C)C)N=C1 | |

| Appearance | Not available | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available | |

| pKa (Predicted) | Not available |

Note: The lack of extensive experimental data necessitates reliance on predicted values for some properties. These should be confirmed experimentally.

Synthesis and Purification: A Proposed Pathway

The proposed synthesis involves a multi-step process starting from commercially available precursors. The key steps would likely involve the construction of the pyrimidine ring, followed by the introduction of the isopropylsulfanyl and carbaldehyde functionalities.

Proposed Synthetic Scheme:

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical):

Step 1: Synthesis of 2-Isopropylsulfanyl-pyrimidine

-

Rationale: This step involves the cyclocondensation of a suitable three-carbon precursor with an S-isopropylisothiourea derivative to form the core pyrimidine ring. The choice of reactants and conditions is critical for achieving good yields and minimizing side products.

-

Procedure:

-

To a solution of sodium ethoxide in ethanol, add S-isopropylisothiourea hydrohalide.

-

To this mixture, add a suitable 1,3-dicarbonyl compound or its equivalent (e.g., malondialdehyde diacetal).

-

Reflux the reaction mixture for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture and neutralize with a suitable acid.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure to obtain the crude 2-isopropylsulfanyl-pyrimidine.

-

Step 2: Formylation to this compound

-

Rationale: The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich heterocyclic systems like pyrimidines.

-

Procedure:

-

Prepare the Vilsmeier reagent by adding phosphorus oxychloride to N,N-dimethylformamide (DMF) at 0°C.

-

To this pre-formed reagent, add a solution of 2-isopropylsulfanyl-pyrimidine in DMF dropwise at 0°C.

-

Allow the reaction mixture to warm to room temperature and then heat to a moderate temperature (e.g., 60-80°C) for several hours.

-

Monitor the reaction by TLC.

-

Upon completion, pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium bicarbonate or sodium hydroxide solution).

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Step 3: Purification

-

Rationale: Chromatographic purification is essential to obtain the final compound with high purity, which is critical for subsequent applications, especially in drug discovery.

-

Procedure:

-

The crude product is purified by column chromatography on silica gel.

-

A suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) is used to separate the desired product from impurities.

-

Fractions containing the pure product are identified by TLC, combined, and the solvent is removed under reduced pressure to yield pure this compound.

-

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using a combination of spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aldehydic proton (singlet, ~9.9-10.1 ppm), pyrimidine ring protons (doublets, ~8.5-9.0 ppm), and the isopropyl group protons (septet for the CH and doublet for the two CH₃ groups). |

| ¹³C NMR | Resonances for the carbonyl carbon of the aldehyde (~190 ppm), carbons of the pyrimidine ring, and the carbons of the isopropyl group. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the exact mass of the compound (C8H10N2OS). |

| Infrared (IR) Spectroscopy | A strong absorption band for the carbonyl (C=O) stretching of the aldehyde (~1700 cm⁻¹), as well as characteristic bands for the C=N and C-S bonds. |

Chemical Reactivity and Potential Applications in Drug Discovery

The chemical reactivity of this compound is dominated by the aldehyde functionality, which can undergo a wide range of transformations, making it a versatile synthetic intermediate.

Key Reactions:

-

Reductive Amination: The aldehyde can be converted to an amine through reaction with an amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride). This is a powerful method for introducing diverse side chains.

-

Wittig Reaction: Reaction with phosphorus ylides can be used to form alkenes, extending the carbon chain.

-

Condensation Reactions: The aldehyde can react with various nucleophiles, such as hydrazines, hydroxylamines, and semicarbazides, to form hydrazones, oximes, and semicarbazones, respectively. These derivatives themselves can exhibit interesting biological activities.

-

Oxidation and Reduction: The aldehyde can be oxidized to the corresponding carboxylic acid or reduced to the alcohol, providing further opportunities for functional group manipulation.

Potential as a Precursor for Kinase Inhibitors: The Case of TAK1

Transforming growth factor-β-activated kinase 1 (TAK1) is a key signaling molecule involved in inflammatory responses and has emerged as a promising therapeutic target for various diseases, including cancer and inflammatory disorders.[3] Several potent and selective TAK1 inhibitors are based on the pyrimidine scaffold.[3][4]

The structure of this compound makes it an attractive starting material for the synthesis of novel TAK1 inhibitors. The aldehyde group can be elaborated to introduce functionalities that can interact with key residues in the ATP-binding pocket of the kinase.

Caption: Potential role of this compound in TAK1 inhibitor development.

Safety and Handling

Based on the hazard statements for similar compounds, this compound should be handled with care in a well-ventilated laboratory fume hood.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust, fumes, gas, mist, vapors, or spray.

-

Avoid contact with skin and eyes.

-

In case of contact, wash immediately with plenty of water.

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Conclusion and Future Outlook

This compound is a promising, yet underexplored, building block for medicinal chemistry. Its versatile aldehyde functionality and the presence of the pyrimidine core suggest significant potential for the synthesis of novel bioactive compounds. The exploration of this compound as a precursor for TAK1 inhibitors and other kinase modulators represents a particularly exciting avenue for future research. Further studies are warranted to fully elucidate its chemical and biological properties and to unlock its full potential in the development of next-generation therapeutics.

References

- Synthesis and Characterization of Some New Pyridine and Pyrimidine Derivatives and Studying Their Biological Activities. Baghdad Science Journal.

- Pharmacological inhibition of TAK1 prevents and induces regression of experimental organ fibrosis. JCI Insight.

- Discovery of Type II Inhibitors of TGFβ-Activated Kinase 1 (TAK1) and Mitogen-Activated Protein Kinase Kinase Kinase Kinase 2 (MAP4K2). Journal of Medicinal Chemistry.

- 2-METHYLSULFANYL-PYRIMIDINE-4-CARBALDEHYDE. Chongqing Chemdad Co., Ltd.

- Tak1 Selective Inhibition: State of the Art and Future Opportunities. Current Topics in Medicinal Chemistry.

Sources

- 1. "Synthesis and Characterization of Some New Pyridine and Pyrimidine Der" by Israa R. A. Al-Hussein and Zainab A. M. Al-Shuhaib [bsj.uobaghdad.edu.iq]

- 2. 2-METHYLSULFANYL-PYRIMIDINE-4-CARBALDEHYDE Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 2-(Propan-2-ylthio)pyrimidine-4-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery

Abstract: 2-(Propan-2-ylthio)pyrimidine-4-carbaldehyde is a heterocyclic compound of significant interest to the medicinal chemistry and drug discovery sectors. Its unique trifunctional architecture—comprising a biologically active pyrimidine core, a versatile aldehyde handle for synthetic elaboration, and a modulating isopropylthio group—positions it as a valuable building block for the creation of complex molecular entities. This guide provides a comprehensive technical overview, detailing the compound's chemical identity, plausible synthetic routes with detailed protocols, characteristic reactivity, and its potential as a scaffold in the development of novel therapeutics. The content herein is structured to provide researchers, scientists, and drug development professionals with both foundational knowledge and actionable insights.

Chemical Identity and Physicochemical Properties

The foundational step in utilizing any chemical entity is a thorough understanding of its identity and physical characteristics. The subject of this guide is unambiguously defined by the International Union of Pure and Applied Chemistry (IUPAC) as 2-(Propan-2-ylthio)pyrimidine-4-carbaldehyde .

The causality behind this nomenclature is rooted in the prioritization of functional groups on the pyrimidine ring. The "carbaldehyde" suffix denotes the aldehyde group (-CHO) as the principal functional group, located at position 4. The "2-(Propan-2-ylthio)" prefix describes the substituent at position 2, where an isopropyl group is connected to the pyrimidine ring via a sulfur atom.

Table 1: Chemical Identifiers and Computed Properties

| Identifier | Value | Source |

| IUPAC Name | 2-(Propan-2-ylthio)pyrimidine-4-carbaldehyde | IUPAC Nomenclature |

| Synonyms | 2-Isopropylsulfanyl-pyrimidine-4-carbaldehyde, 2-(Isopropylthio)pyrimidine-4-carboxaldehyde | --- |

| Molecular Formula | C₈H₁₀N₂OS | --- |

| Molecular Weight | 182.24 g/mol | --- |

| Canonical SMILES | CC(C)SC1=NC=CC(=N1)C=O | --- |

| InChIKey | YWXBGXNLJNSJRM-UHFFFAOYSA-N | --- |

| CAS Number | 35144-24-2 | Chemical Abstracts Service |

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Remarks |

| Appearance | Pale yellow to brown solid or oil | Based on analogous structures. |

| Boiling Point | ~280-320 °C at 760 mmHg | Estimation; high due to polarity and MW. |

| Melting Point | Not available | Likely a low-melting solid. |

| LogP | ~1.8 - 2.2 | Indicates moderate lipophilicity. |

| Solubility | Soluble in DMSO, DCM, Ethyl Acetate; Sparingly soluble in water | Expected based on functional groups. |

Spectroscopic Profile

While a dedicated experimental spectrum for this exact molecule is not publicly available, its structure allows for a confident prediction of its key spectroscopic features. This is a critical aspect of trustworthiness in synthesis, as these predicted values serve as a benchmark for experimental validation.

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Aldehyde Proton (CHO): A characteristic singlet is expected in the highly deshielded region of δ 9.9-10.2 ppm. Its downfield shift is due to the anisotropic effect of the C=O bond and the electron-withdrawing nature of the pyrimidine ring.

-

Pyrimidine Protons (C5-H, C6-H): Two doublets are expected in the aromatic region, δ 8.5-9.0 ppm. The C6-H will likely be further downfield due to its proximity to the aldehyde.

-

Isopropyl Protons (CH(CH₃)₂): A septet for the methine proton (CH) is expected around δ 3.8-4.2 ppm, coupled to the six methyl protons. A doublet for the two equivalent methyl groups (CH₃) will appear more upfield, around δ 1.3-1.5 ppm.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Aldehyde Carbonyl (C=O): Expected in the highly deshielded region of δ 190-195 ppm.

-

Pyrimidine Carbons: C2 (attached to sulfur) is expected around δ 170-175 ppm. C4 and C6 are expected in the δ 150-160 ppm range, while C5 would be further upfield.

-

Isopropyl Carbons: The methine carbon (CH) is predicted around δ 35-40 ppm, and the methyl carbons (CH₃) around δ 22-25 ppm.

-

-

IR (Infrared) Spectroscopy:

-

A strong, sharp absorption band characteristic of the C=O stretch of an aromatic aldehyde is expected around 1700-1720 cm⁻¹ .

-

C=N and C=C stretching vibrations from the pyrimidine ring will appear in the 1450-1600 cm⁻¹ region.

-

C-H stretching from the aromatic and aliphatic groups will be observed around 2850-3100 cm⁻¹.

-

Synthesis and Purification

The synthesis of 2-(propan-2-ylthio)pyrimidine-4-carbaldehyde is not a trivial one-step process but relies on a logical sequence of reactions building upon a pre-functionalized pyrimidine core. The most logical and field-proven approach involves the selective oxidation of a precursor methyl group, which is a more robust strategy than attempting to formylate the ring directly at a late stage.

Retrosynthetic Analysis & Strategy

The choice of synthetic strategy is dictated by the stability of the functional groups and the commercial availability of starting materials. A plausible retrosynthesis disconnects the aldehyde to a more stable methyl group. The isopropylthio group can be installed via S-alkylation of a corresponding pyrimidine-2-thione. This leads to a logical forward synthesis starting from a commercially available or easily prepared 4-methyl-pyrimidine-2-thiol.

Detailed Experimental Protocol

This protocol is a self-validating system. Each step includes purification and characterization checkpoints to ensure the material carried forward is of sufficient purity for the subsequent reaction, a cornerstone of trustworthy and reproducible research.

Step 1: Synthesis of 4-Methyl-2-(propan-2-ylthio)pyrimidine

-

Causality: This step introduces the thioether moiety. S-alkylation is a highly reliable and efficient reaction. Using a non-nucleophilic base like potassium carbonate prevents competing reactions at other sites on the pyrimidine ring.

-

Procedure:

-

To a stirred suspension of 4-methylpyrimidine-2(1H)-thione (1.0 eq) in acetone or DMF (approx. 0.5 M concentration), add anhydrous potassium carbonate (K₂CO₃, 1.5 eq).

-

Add 2-iodopropane (1.1 eq) dropwise at room temperature.

-

Heat the reaction mixture to 50-60 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

After completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 4-methyl-2-(propan-2-ylthio)pyrimidine as a clear oil or low-melting solid.

-

Validation: Confirm the structure via ¹H NMR, ensuring the disappearance of the N-H proton and the appearance of the characteristic isopropyl septet and doublet signals.

-

Step 2: Oxidation to 2-(Propan-2-ylthio)pyrimidine-4-carbaldehyde

-

Causality: The Riley oxidation, using selenium dioxide (SeO₂), is a classic and effective method for the selective oxidation of an activated methyl group (alpha to a heteroaromatic ring) to an aldehyde.[1] Dioxane is a common solvent as it is relatively inert and has a high boiling point suitable for this reaction.

-

Procedure:

-

Caution: Selenium compounds are highly toxic. Handle with extreme care in a well-ventilated fume hood.

-

Dissolve 4-methyl-2-(propan-2-ylthio)pyrimidine (1.0 eq) in 1,4-dioxane (approx. 0.2 M).

-

Add selenium dioxide (SeO₂, 1.1 - 1.2 eq) to the solution.

-

Heat the mixture to reflux (approx. 101 °C) and maintain for 12-24 hours. Monitor the reaction by TLC.

-

Upon completion, cool the mixture to room temperature. A black precipitate of elemental selenium will have formed.

-

Filter the reaction mixture through a pad of Celite® to remove the selenium precipitate. Wash the pad with ethyl acetate.

-

Concentrate the combined filtrates under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the final product, 2-(propan-2-ylthio)pyrimidine-4-carbaldehyde.

-

Validation: Confirm the final structure using ¹H NMR (appearance of the aldehyde singlet ~10 ppm), ¹³C NMR (appearance of the carbonyl signal ~190 ppm), and Mass Spectrometry (correct molecular ion peak).

-

Chemical Reactivity and Mechanistic Insights

The synthetic utility of 2-(propan-2-ylthio)pyrimidine-4-carbaldehyde in drug development stems directly from the predictable reactivity of its aldehyde group. This functional group serves as a versatile electrophilic hub for building molecular complexity.

Reductive Amination

This is arguably the most critical reaction for drug discovery professionals. It allows for the direct and controlled introduction of diverse amine functionalities, which are crucial for modulating solubility, basicity (pKa), and forming key hydrogen bond interactions with biological targets.

-

Mechanism & Rationale: The reaction proceeds via the initial formation of an iminium ion intermediate upon condensation of the aldehyde with a primary or secondary amine. This intermediate is then reduced in situ by a mild hydride reagent, typically sodium triacetoxyborohydride (NaBH(OAc)₃). This specific reagent is chosen for its mildness and tolerance of the slightly acidic conditions required for iminium ion formation, preventing over-reduction of the aldehyde starting material.

Wittig and Horner-Wadsworth-Emmons Reactions

These reactions provide a reliable method to convert the aldehyde into an alkene, creating a carbon-carbon bond. This is essential for extending the molecular scaffold, introducing conformational constraints, or creating Michael acceptors for covalent inhibitor design.

-

Rationale: The Wittig reaction (using a phosphonium ylide) or the Horner-Wadsworth-Emmons (HWE) reaction (using a phosphonate carbanion) offers excellent control over the formation of the C=C bond. The HWE reaction is often preferred as it typically favors the formation of the (E)-alkene and the phosphate byproducts are water-soluble, simplifying purification.

Oxidation of the Thioether

The isopropylthio group is not merely a passive substituent. It can be selectively oxidized to the corresponding sulfoxide or sulfone.

-

Rationale for Drug Design: This transformation is a powerful tool for optimizing drug properties.

-

Sulfoxide: Introduces a chiral center and a potent hydrogen bond acceptor, significantly increasing polarity and aqueous solubility.

-

Sulfone: A strong hydrogen bond acceptor, metabolically stable, and significantly increases polarity.

-

Synthetic Control: The oxidation can be controlled. Reagents like m-CPBA (1 equivalent) at low temperatures typically yield the sulfoxide, while excess m-CPBA or stronger oxidants will produce the sulfone.

-

Applications in Medicinal Chemistry and Drug Discovery

The pyrimidine scaffold is considered a "privileged structure" in medicinal chemistry.[2] Its nitrogen atoms are excellent hydrogen bond acceptors, and its planar aromatic nature allows it to participate in π-stacking interactions within protein binding sites.[2] The 2,4-disubstituted pattern is particularly prevalent in a vast number of clinically relevant molecules, including kinase inhibitors.[3]

-

Kinase Inhibitors: Many kinase inhibitors feature a 2,4-disubstituted pyrimidine core that mimics the adenine base of ATP, binding to the hinge region of the kinase active site. The aldehyde of our title compound can be elaborated into various side chains designed to target the solvent-exposed region or specific sub-pockets of a kinase, thereby conferring selectivity and potency.

-

Antiviral and Anticancer Agents: The pyrimidine ring is a fundamental component of nucleobases, making its derivatives prime candidates for development as antimetabolites that can interfere with DNA/RNA synthesis in rapidly proliferating cancer cells or viruses.[4] The thioether and aldehyde groups offer sites for modification to enhance target specificity and improve pharmacokinetic profiles.

-

Anti-inflammatory and Agrochemicals: The broad biological activity of pyrimidine derivatives extends to anti-inflammatory applications and the development of agrochemicals like fungicides and herbicides.[4][5] The title compound serves as a key intermediate for generating libraries of novel compounds for screening in these areas.[5][6]

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. While a specific, comprehensive toxicological profile for 2-(propan-2-ylthio)pyrimidine-4-carbaldehyde is not available, a robust safety assessment can be made based on its functional groups and related compounds.

-

Hazards:

-

Aldehydes: Often act as skin and respiratory irritants and potential sensitizers.

-

Organosulfur Compounds: Can have pungent odors and may be toxic.

-

Heterocyclic Amines (potential derivatives): Should be handled as potentially mutagenic until proven otherwise.

-

-

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile is a suitable choice), and safety glasses or goggles.

-

Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors or dust.

-

Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area, away from strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

-

Conclusion

2-(Propan-2-ylthio)pyrimidine-4-carbaldehyde represents a highly valuable and versatile platform for chemical innovation in the life sciences. Its synthesis, while multi-step, is achievable through established and reliable organic chemistry transformations. The true power of this molecule lies in the strategic combination of a privileged pyrimidine core with a reactive aldehyde handle, allowing for systematic and diverse chemical modifications. For researchers in drug discovery and agrochemical development, this compound is not merely a chemical but a gateway to novel molecular architectures with significant biological potential.

References

-

Organic Chemistry Portal. Pyrimidine synthesis. [Link]

-

Zhang, M., et al. (2024). One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. RSC Advances. Available at: [Link]

-

Kovalenko, S. I., et al. (2017). Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. Chemistry of Heterocyclic Compounds. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 160580820. [Link]

-

D'Auria, M. (2021). Synthesis of Heterocyclic Compounds with Pyrimidine-4-carbaldehydes as Key Intermediates. Molecules. Available at: [Link]

-

Yamanaka, H., Ogawa, S., & Sakamoto, T. (1975). Oxidation of 2,4-disubstituted pyrimidines with organic peracids. Chemical and Pharmaceutical Bulletin. Available at: [Link]

-

Burton, K. (1967). Oxidation of pyrimidine nucleosides and nucleotides by osmium tetroxide. Biochemical Journal. Available at: [Link]

-

Gámez-Montaño, R., & Miranda-Soto, V. (2025). Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. RSC Advances. Available at: [Link]

-

Khan, I., et al. (2017). Synthesis of Schiff bases of pyridine-4-carbaldehyde and their antioxidant and DNA binding studies. Journal of the Chemical Society of Pakistan. Available at: [Link]

-

Sharma, P., et al. (2008). Synthesis and biological evaluation of 2-thiopyrimidine derivatives. Indian Journal of Chemistry. Available at: [Link]

-

Sharma, P., et al. (2008). Synthesis and biological evaluation of 2-thiopyrimidine derivatives. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

- Google Patents. A kind of synthetic method of 4 pyridine carboxaldehyde.

-

The Good Scents Company. 4-pyridine carboxaldehyde information. [Link]

-

Al-Mulla, A. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters. Available at: [Link]

-

Basato, M., et al. (2020). Synthesis, Spectroscopic Characterization, Structural Studies, and In Vitro Antitumor Activities of Pyridine-3-carbaldehyde Thiosemicarbazone Derivatives. Molecules. Available at: [Link]

-

Quiroga, J., & Trilleras, J. (2022). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Pharmaceuticals. Available at: [Link]

-

ResearchGate. Structures of pyrimidine oxidation products. [Link]

-

Rosen, G., et al. (2021). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Molbank. Available at: [Link]

-

Semantic Scholar. A novel and efficient synthesis of 1, 2, 3,4-tetrahydropyrimidine carboxamide derivatives by Biginelli reaction and their in-vitro antioxidant activity. [Link]

-

Li, Y., et al. (2023). Design, Synthesis and Bioactivity of Novel Pyrimidine Sulfonate Esters Containing Thioether Moiety. Molecules. Available at: [Link]

-

Kovalenko, S. I., et al. (2017). Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. Chemistry of Heterocyclic Compounds. Available at: [Link]

-

Taylor, R. D., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules. Available at: [Link]

-

Ustinova, M., et al. (2021). Oxidative Aromatization of 4,7-Dihydro-6-nitroazolo[1,5-a]pyrimidines. Molecules. Available at: [Link]

-

Mogilaiah, K., et al. (2007). Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines. Indian Journal of Pharmaceutical Sciences. Available at: [Link]

-

Al-Issa, S., & Al-Zoubi, R. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Catalysts. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 135444498, 2-Isopropyl-6-methyl-4-pyrimidinol. [Link]

-

The Good Scents Company. 2-pyridine carboxaldehyde information. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 2-Isopropylsulfanyl-pyrimidine-4-carbaldehyde: A Key Intermediate in Modern Drug Discovery

This guide provides an in-depth exploration of 2-isopropylsulfanyl-pyrimidine-4-carbaldehyde, a heterocyclic building block of significant interest in medicinal chemistry. We will delve into its synthesis, characterization, reactivity, and its strategic application in the development of novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile molecule in their synthetic endeavors.

Introduction: The Strategic Importance of the Pyrimidine Scaffold

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of numerous biologically active compounds, including nucleobases essential for life.[1] Its ability to engage in various biological interactions has led to the development of a wide array of drugs with applications in oncology, infectious diseases, and inflammation.[2][3] The strategic functionalization of the pyrimidine core allows for the fine-tuning of a molecule's physicochemical properties and its interaction with specific biological targets.

This compound is a prime example of a highly functionalized pyrimidine. The presence of the isopropylsulfanyl group at the 2-position and a carbaldehyde at the 4-position offers two distinct points for chemical modification. The thioether linkage provides metabolic stability and can influence the molecule's lipophilicity, while the aldehyde group is a versatile handle for a variety of chemical transformations, making this compound a valuable starting material for the synthesis of diverse compound libraries.

Synthesis of this compound: A Multi-step Approach

The synthesis of the title compound is a sequential process that begins with the construction of the pyrimidine ring, followed by the introduction of the isopropylsulfanyl and carbaldehyde functionalities.

Step 1: Synthesis of the Precursor - 2-Mercaptopyrimidine

The journey begins with the synthesis of 2-mercaptopyrimidine, a fundamental precursor. A reliable and well-established method for its preparation is the condensation of thiourea with a 1,3-dielectrophile, such as 1,1,3,3-tetraethoxypropane.[4]

Experimental Protocol: Synthesis of 2-Mercaptopyrimidine Hydrochloride [4]

-

In a suitable reaction vessel, suspend thiourea in ethanol.

-

Add concentrated hydrochloric acid to the suspension with stirring.

-

Once the mixture becomes homogeneous, add 1,1,3,3-tetraethoxypropane.

-

Heat the reaction mixture to reflux for approximately one hour.

-

Cool the mixture in an ice bath to precipitate the product.

-

Collect the yellow crystalline precipitate of 2-mercaptopyrimidine hydrochloride by filtration.

-

Wash the solid with cold ethanol and air-dry.

-

To obtain the free base, suspend the hydrochloride salt in water and adjust the pH to 7-8 with a sodium hydroxide solution.

-

Collect the precipitated 2-mercaptopyrimidine by filtration and wash with cold water.

-

The crude product can be purified by recrystallization from an ethanol/water mixture.

Causality of Experimental Choices:

-

The use of 1,1,3,3-tetraethoxypropane as a synthetic equivalent of malondialdehyde provides a stable and easy-to-handle starting material.

-

The acidic conditions facilitate the condensation reaction and the formation of the pyrimidine ring.

-

The hydrochloride salt precipitates from the reaction mixture, allowing for easy isolation. Neutralization is then required to obtain the free mercaptopyrimidine for the subsequent step.

Reaction Workflow:

Caption: Synthesis of 2-Mercaptopyrimidine.

Step 2: S-Alkylation to Introduce the Isopropyl Group

With 2-mercaptopyrimidine in hand, the next step is the introduction of the isopropyl group via an S-alkylation reaction. This is a nucleophilic substitution reaction where the sulfur atom of the mercaptopyrimidine acts as the nucleophile.

Experimental Protocol: Synthesis of 2-Isopropylsulfanyl-pyrimidine

-

Dissolve 2-mercaptopyrimidine in a suitable solvent such as ethanol or dimethylformamide (DMF).

-

Add a base, for example, sodium ethoxide or sodium hydride, to deprotonate the thiol group and form the more nucleophilic thiolate.

-

To the resulting solution, add 2-iodopropane or 2-bromopropane dropwise at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Quench the reaction with water and extract the product with a suitable organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Causality of Experimental Choices:

-

The choice of a polar aprotic solvent like DMF can accelerate the rate of SN2 reactions.

-

A strong base is required to fully deprotonate the thiol, which has a pKa of approximately 7.1, to generate the thiolate anion.

-

Isopropyl iodide or bromide are effective alkylating agents for this transformation. The iodide is generally more reactive.

Step 3: Formylation via the Vilsmeier-Haack Reaction

The final step is the introduction of the carbaldehyde group at the 4-position of the pyrimidine ring. The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich heterocyclic systems.[5] The 2-isopropylsulfanyl group is an electron-donating group, which activates the pyrimidine ring towards electrophilic substitution.

Experimental Protocol: Synthesis of this compound

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), cool phosphorus oxychloride (POCl3) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Slowly add N,N-dimethylformamide (DMF) to the cooled POCl3 solution to form the Vilsmeier reagent in situ.

-

To this mixture, add a solution of 2-isopropylsulfanyl-pyrimidine in the same solvent.

-

Allow the reaction to warm to room temperature and then heat to reflux for several hours until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

-

Neutralize the mixture with a base such as sodium bicarbonate or sodium hydroxide solution.

-

Extract the product with an organic solvent (e.g., ethyl acetate or DCM).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the final product by column chromatography.

Causality of Experimental Choices:

-

The Vilsmeier reagent, a chloroiminium salt, is a mild electrophile that is highly effective for the formylation of activated aromatic and heteroaromatic rings.

-

The reaction is typically performed under anhydrous conditions as the Vilsmeier reagent is moisture-sensitive.

-

The electron-donating nature of the 2-isopropylsulfanyl group directs the electrophilic substitution to the electron-rich 4- and 6-positions of the pyrimidine ring.

Proposed Reaction Mechanism:

Caption: Vilsmeier-Haack Formylation Mechanism.

Physicochemical and Spectroscopic Characterization

| Property | Predicted Value | Justification |

| Molecular Formula | C8H10N2OS | Based on structure |

| Molecular Weight | 182.24 g/mol | Based on structure |

| Appearance | Off-white to yellow solid | Similar to related pyrimidine carbaldehydes |

| Melting Point | 60-80 °C | Inferred from similar structures |

| 1H NMR | Aldehyde proton (CHO): ~9.9-10.1 ppm (s, 1H)Pyrimidine protons (H-5, H-6): ~8.8-9.2 ppm (d, 1H), ~7.5-7.8 ppm (d, 1H)Isopropyl CH: ~3.8-4.1 ppm (sept, 1H)Isopropyl CH3: ~1.4-1.6 ppm (d, 6H) | Based on data for pyrimidine-4-carbaldehyde and related structures.[2][6] The aldehyde proton is highly deshielded. The pyrimidine protons will be in the aromatic region. The isopropyl group will show a characteristic septet and doublet. |

| 13C NMR | Aldehyde carbon (CHO): ~190-195 ppmPyrimidine carbons: ~150-170 ppmIsopropyl CH: ~35-40 ppmIsopropyl CH3: ~22-25 ppm | Based on data for pyrimidine-4-carbaldehyde and related structures.[6] |

| IR Spectroscopy | C=O stretch (aldehyde): ~1690-1710 cm-1C-H stretch (aldehyde): ~2720-2820 cm-1C=N and C=C stretches (aromatic): ~1400-1600 cm-1 | Characteristic aldehyde and aromatic stretches are expected.[7] |

| Mass Spectrometry | Molecular ion (M+) at m/z = 182 | Expected molecular weight. |

Reactivity and Synthetic Utility

The synthetic utility of this compound stems primarily from the reactivity of the aldehyde group, which serves as an excellent electrophilic site for the introduction of further molecular complexity.

Schiff Base Formation

The aldehyde readily undergoes condensation with primary amines to form Schiff bases (imines). This reaction is fundamental in the construction of a vast array of heterocyclic systems and is often a key step in the synthesis of biologically active molecules.

Reductive Amination

The imine formed from the condensation with an amine can be reduced in situ to the corresponding secondary amine. This two-step, one-pot procedure, known as reductive amination, is a powerful tool for forging carbon-nitrogen bonds.

Wittig and Horner-Wadsworth-Emmons Reactions

The aldehyde can be converted to an alkene through reactions with phosphorus ylides (Wittig reaction) or phosphonate carbanions (Horner-Wadsworth-Emmons reaction). These reactions are highly valuable for extending carbon chains and introducing double bonds with stereochemical control.

Knoevenagel Condensation

Condensation with active methylene compounds, such as malonates and cyanoacetates, under basic conditions (Knoevenagel condensation) provides access to a variety of substituted alkenes, which are themselves versatile synthetic intermediates.

Synthetic Applications Workflow:

Caption: Key Reactions of the Aldehyde Group.

Applications in Drug Discovery

The this compound scaffold is a promising starting point for the development of novel therapeutics. The pyrimidine core is a well-established pharmacophore, and the isopropylsulfanyl and carbaldehyde groups provide opportunities for diversification and optimization of biological activity.

-

Kinase Inhibitors: Many kinase inhibitors feature a substituted pyrimidine core that mimics the adenine of ATP, binding to the hinge region of the kinase. The aldehyde can be elaborated to introduce functionalities that target specific pockets in the kinase active site, enhancing potency and selectivity.

-

Antimicrobial Agents: The pyrimidine scaffold is present in a number of antimicrobial drugs. The ability to easily generate a library of derivatives from this compound makes it an attractive starting point for the discovery of new antibacterial and antifungal agents.[8]

-

Anti-inflammatory Drugs: Pyrimidine derivatives have been investigated for their anti-inflammatory properties. The aldehyde can be used to synthesize compounds that modulate inflammatory pathways.

The isopropylsulfanyl group, in particular, can enhance binding to hydrophobic pockets within target proteins and can improve the pharmacokinetic profile of a drug candidate by modulating its lipophilicity and metabolic stability.

Conclusion

This compound is a highly valuable and versatile building block for medicinal chemistry and drug discovery. Its synthesis, while multi-step, relies on well-understood and robust chemical transformations. The presence of two distinct functional groups allows for a wide range of subsequent chemical modifications, enabling the rapid generation of diverse compound libraries. As the demand for novel therapeutics continues to grow, the strategic use of such well-designed starting materials will be paramount in the efficient discovery and development of the next generation of medicines.

References

-

Wheeler, H. L.; Johnson, T. B. 2-Mercaptopyrimidine. Org. Synth.1904 , 4, 58. [Link]

-

MDPI. Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. [Link]

-

National Center for Biotechnology Information. One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. PubChem. [Link]

- Google Patents.

-

ChemBK. Pyrimidine-4-carboxaldehyde. [Link]

-

Wikipedia. Vilsmeier–Haack reaction. [Link]

-

National Center for Biotechnology Information. Pyrimidine-4-carbaldehyde. PubChem. [Link]

-

National Center for Biotechnology Information. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. PubChem. [Link]

-

National Center for Biotechnology Information. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. PubChem. [Link]

- Google Patents. US6441194B1 - Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds.

-

ResearchGate. FT-IR spectra: (a) thiophene-2-carbaldehyde, (b) isonicotinohydrazide,... [Link]

-

National Center for Biotechnology Information. 2-Isopropyl-5-pyrimidinecarbaldehyde. PubChem. [Link]

-

Google Patents. United States Patent Office. [Link]

-

ResearchGate. Synthesis and biological evaluation of some novel 2-mercapto pyrimidines. [Link]

-

Supporting Information. Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor. [Link]

-

National Center for Biotechnology Information. Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines. PubChem. [Link]

Sources

- 1. 4-Isopropyl-pyridine-2-carbaldehyde | C9H11NO | CID 87453766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Pyridinecarboxaldehyde(1121-60-4) 1H NMR [m.chemicalbook.com]

- 3. Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 6. CID 160580820 | C10H8N4O2 | CID 160580820 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility and Stability of 2-Isopropylsulfanyl-pyrimidine-4-carbaldehyde

Introduction: Navigating the Physicochemical Landscape of a Novel Pyrimidine Derivative

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a compound's physicochemical properties is the bedrock of successful therapeutic design. Pyrimidine derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1] This guide focuses on a specific, novel derivative, 2-Isopropylsulfanyl-pyrimidine-4-carbaldehyde , providing a detailed framework for the evaluation of its solubility and stability—two critical parameters that profoundly influence bioavailability, formulation, and overall clinical viability.

Section 1: Predicted Physicochemical Profile and Its Implications

Based on the analysis of related structures such as 2-methylsulfanyl-pyrimidine-4-carbaldehyde and various pyridine- and pyrimidine-carbaldehydes, we can establish a foundational hypothesis for the properties of this compound.

The core pyrimidine ring, with its nitrogen atoms, provides sites for hydrogen bonding and potential protonation, which will influence aqueous solubility. The aldehyde group is a polar functional group that can also participate in hydrogen bonding. The 2-isopropylsulfanyl substituent, however, introduces a significant non-polar, lipophilic element. This balance between polar and non-polar features will be a key determinant of the compound's solubility profile.

Table 1: Predicted Physicochemical Properties of this compound and Related Compounds

| Property | This compound (Predicted) | 2-Methylsulfanyl-pyrimidine-4-carbaldehyde[2] | Pyrimidine-4-carbaldehyde[3][4][5] | 4-Pyridinecarboxaldehyde[6] |

| Molecular Formula | C8H10N2OS | C6H6N2OS | C5H4N2O | C6H5NO |

| Molecular Weight | ~182.24 g/mol | 154.19 g/mol | 108.1 g/mol | 107.11 g/mol |

| Melting Point | Likely a low-melting solid | 68°C | N/A (liquid at RT) | -2 to -4°C |

| Boiling Point | > 200°C (Predicted) | 110-112°C @ 0.001 Torr | ~225°C (Predicted) | 77-78°C @ 12 mmHg |

| pKa | -1 to 1 (Predicted) | -0.87 (Predicted) | -0.14 (Predicted) | N/A |